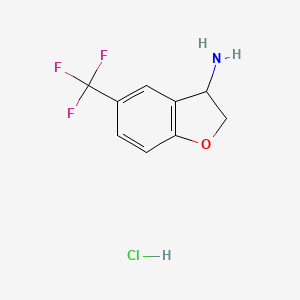

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

Chemical Name: (3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride Molecular Formula: C₉H₉ClF₃NO Molecular Weight: 239.621 g/mol Stereochemistry: Contains one defined stereocenter at the C3 position (R-configuration) . CAS RN: 1384268-86-3 Key Features:

- A benzofuran scaffold substituted with a trifluoromethyl (-CF₃) group at the 5-position.

- The amine group at C3 is protonated as a hydrochloride salt, enhancing solubility and stability.

Properties

CAS No. |

1384264-50-9 |

|---|---|

Molecular Formula |

C9H9ClF3NO |

Molecular Weight |

239.62 g/mol |

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

InChI |

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H |

InChI Key |

PLSOBXBCONRYIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a benzofuran precursor. Trifluoromethylation is a process that introduces a trifluoromethyl group into an organic compound. This can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran core and amine group enable oxidation under controlled conditions:

-

Quinone formation : Treatment with KMnO₄ or CrO₃ in acidic media oxidizes the dihydrobenzofuran ring to a quinone derivative, retaining the trifluoromethyl group.

-

Amine oxidation : The primary amine can be oxidized to a nitro group using H₂O₂/Fe²⁺ systems, though this is less common due to competing ring oxidation.

Key conditions :

| Oxidizing Agent | Solvent | Temperature | Major Product |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 0–25°C | Quinone derivative |

| CrO₃ | Acetone | 50°C | Oxidized benzofuran |

Reduction Reactions

The trifluoromethyl group remains inert under standard reduction conditions, but the benzofuran ring and amine participate:

-

Ring saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrobenzofuran to a tetrahydrofuran analog.

-

Nitro reduction : If oxidized to a nitro intermediate, SnCl₂/HCl reduces it back to the amine.

Notable example :

text5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride + H₂ (1 atm) → 5-(Trifluoromethyl)tetrahydrobenzofuran-3-amine Catalyst: 10% Pd/C, Ethanol, 25°C, 12 h (Yield: 85%)[6]

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group acts as a strong electron-withdrawing meta-director, enabling regioselective substitutions:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta | 3-Nitro-5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine |

| Halogenation | Cl₂/FeCl₃ | Meta | 3-Chloro-5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine |

Mechanistic note : The trifluoromethyl group stabilizes the σ-complex intermediate, favoring meta-substitution .

Nucleophilic Substitution

The amine group undergoes nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride in CH₂Cl₂/NEt₃ to form the corresponding acetamide.

-

Suzuki coupling : After diazotization, the amine can be converted to a boronic acid for cross-couplings .

Example protocol :

text1. Diazotize amine with NaNO₂/HCl at 0°C. 2. Treat with trimethyl borate/LDA to form boronic acid[5]. 3. Couple with 4-iodoanisole via PdCl₂(dppf)·DCM catalyst (Yield: 70%)[5].

Ring-Opening Reactions

Under harsh acidic conditions (e.g., conc. H₂SO₄), the dihydrobenzofuran ring opens to form a diketone intermediate, which recyclizes to fused heterocycles.

Comparative Reactivity with Analogs

| Compound | Oxidation Rate (Relative) | EAS Selectivity |

|---|---|---|

| 5-Chloro-2,3-dihydrobenzofuran-3-amine | 1.0× | Ortho/para |

| 5-Trifluoromethyl analog (this compound) | 0.3× | Meta |

| Non-fluorinated benzofuran amine | 2.5× | Para |

Data normalized to 5-chloro derivative

Stability Considerations

-

Thermal stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

-

Photoreactivity : The trifluoromethyl group minimizes photooxidation compared to non-fluorinated analogs.

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and materials. Its trifluoromethyl group uniquely modulates electronic effects while maintaining metabolic stability, enabling precise control over reaction outcomes .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is C9H8ClF3N, with a molecular weight of 227.62 g/mol. The compound features a benzofuran core structure, characterized by a fused benzene and furan ring. The trifluoromethyl group significantly influences its lipophilicity and metabolic stability, enhancing its potential as a therapeutic agent.

Medicinal Chemistry Applications

1. Enzyme Inhibition and Receptor Modulation

The compound has shown promise as an enzyme inhibitor and receptor modulator. Studies indicate that the trifluoromethyl group enhances binding affinity to specific biological targets. For instance, compounds with similar structures have been investigated for their interactions with serotonin and dopamine receptors, which are critical in mood regulation and neurological functions.

2. Anticancer Potential

Research has revealed that 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy in reducing cell viability in glioblastoma cells in a dose-dependent manner:

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 15 |

These findings suggest significant potential for further development as an anticancer agent .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus. Its Minimum Inhibitory Concentration (MIC) values indicate that it may be effective against resistant strains, making it a candidate for further exploration in antibacterial therapies .

Case Study 1: Interaction with EED Protein

A study explored the binding affinity of related compounds with the embryonic ectoderm development (EED) protein, which is implicated in cancer progression. Compounds similar to 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride were synthesized and evaluated for their inhibitory effects on EED activity, demonstrating promising results with IC50 values in the nanomolar range .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of the compound against Candida albicans and Aspergillus niger. The results indicated significant inhibition at higher concentrations, suggesting that derivatives of this compound could serve as effective antifungal agents .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the 2,3-dihydrobenzofuran-3-amine backbone but differ in substituents and stereochemistry:

Key Structural and Functional Differences

Substituent Effects :

- Trifluoromethyl (-CF₃): The target compound’s -CF₃ group enhances lipophilicity and metabolic stability compared to unsubstituted analogs (e.g., (S)-2,3-dihydrobenzofuran-3-amine hydrochloride).

- Halogen Substitutions: 5-Chloro-4-fluoro (CAS 1294003-39-6): Dual halogenation may increase steric bulk and alter binding kinetics compared to mono-substituted analogs. Chlorine’s larger atomic radius could impact receptor compatibility . 6-Fluoro: A single fluorine at C6 may reduce steric hindrance compared to C5-substituted derivatives, favoring interactions in less crowded binding pockets .

- Trifluoromethoxy (-OCF₃) : The (3S)-5-(trifluoromethoxy) analog introduces an oxygen linker, increasing polarity compared to -CF₃. This may affect solubility and membrane permeability .

Stereochemical Considerations :

- The (3R)-configuration of the target compound contrasts with the (3S)-configuration in analogs like (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine.

Hydrochloride Salt Formation :

- All listed compounds except 6-fluoro-2,3-dihydrobenzofuran-3-amine are hydrochloride salts. Salt formation improves crystallinity, stability, and aqueous solubility, critical for pharmaceutical formulation .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride, identified by its CAS number 2229280-88-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly affect their biological activities .

The introduction of the trifluoromethyl group into drug molecules often alters their interaction with biological targets. This modification can enhance drug absorption and distribution while influencing donor-receptor interactions . Compounds with similar structures have shown a range of biological activities including:

- Protease Inhibition : Some derivatives exhibit strong activity against specific proteases, which are crucial in various diseases including cancer and viral infections.

- Anticancer Activity : Trifluoromethyl-containing compounds have been linked to anti-tumor effects, potentially through mechanisms involving apoptosis and cell cycle arrest .

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran derivatives. For instance:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP-1) : Certain derivatives have been synthesized that show potent inhibition of PARP-1 with IC50 values as low as , indicating significant potential in cancer therapy .

Case Studies

- Antitumor Activity : A study demonstrated that a related compound exhibited selective cytotoxicity in BRCA2-deficient cells, highlighting its potential for targeted cancer therapies .

- Mechanistic Insights : Crystal structures of PARP-1 inhibitors bound to the enzyme provided insights into the binding interactions and helped in the rational design of more potent inhibitors .

Data Table: Biological Activity Overview

Q & A

Q. Basic Research Focus

- PPE requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, as recommended for handling halogenated amines .

- Ventilation : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks from volatile intermediates (e.g., POCl₃ byproducts) .

- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste services for incineration .

How can researchers address low yields in the final hydrochloride salt formation?

Advanced Research Focus

Low yields often stem from poor solubility or incomplete protonation. Mitigation strategies include:

- Solvent optimization : Use anhydrous ethanol or THF for better dissolution of the free base before HCl gas addition.

- Stoichiometric control : Monitor pH during acidification to avoid excess HCl, which can hydrolyze the dihydrobenzofuran ring.

- Crystallization techniques : Employ slow cooling or anti-solvent (e.g., diethyl ether) addition to enhance crystal purity, as seen in related hydrochloride salt syntheses .

What analytical methods are recommended for characterizing structural analogs of this compound?

Q. Basic Research Focus

- NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ~ -60 ppm). ¹H/¹³C NMR can resolve dihydrobenzofuran ring protons (e.g., 3.5–4.5 ppm for amine protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₉H₈F₃NO⁺·HCl).

- Elemental analysis : Validate chloride content via combustion analysis (±0.3% tolerance) .

How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced Research Focus

The -CF₃ group is strongly electron-withdrawing, which:

- Deactivates electrophilic sites : Limits Suzuki-Miyaura coupling efficiency unless paired with electron-rich boronic acids.

- Enhances oxidative stability : Reduces susceptibility to ring-opening under acidic conditions compared to non-fluorinated analogs.

- Directs regiochemistry : Meta-substitution preferences in electrophilic aromatic substitution, as observed in 4-chloro-2,3-dihydrobenzofuran derivatives .

What strategies resolve contradictions in biological activity data across enantiomers?

Advanced Research Focus

Discrepancies may arise from enantiomer-specific target interactions. Methodological solutions include:

- Enantioselective assays : Test (R)- and (S)-forms separately in receptor-binding studies (e.g., radioligand displacement for CNS targets).

- Metabolic profiling : Use LC-MS to identify chiral metabolites that may differentially modulate activity.

- Computational modeling : Perform molecular docking with enantiomer-specific conformations to predict binding affinities .

How can researchers optimize reaction scalability without compromising enantiopurity?

Q. Advanced Research Focus

- Catalytic asymmetric synthesis : Develop transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates.

- Continuous flow systems : Improve heat/mass transfer for cyclization steps, reducing racemization risks observed in batch reactors .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.